A Comprehensive Technical Guide to 3,4-Difluoro-5-nitrobenzonitrile: Synthesis, Reactivity, and Applications in Modern Chemistry
A Comprehensive Technical Guide to 3,4-Difluoro-5-nitrobenzonitrile: Synthesis, Reactivity, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoro-5-nitrobenzonitrile, with CAS number 1119454-07-7, is a strategically important building block in contemporary organic synthesis.[1] Its unique trifunctional aromatic structure, featuring two fluorine atoms, a nitro group, and a nitrile moiety, offers a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro and nitrile groups, combined with the presence of two reactive fluorine atoms, makes this compound a highly valuable intermediate, particularly in the fields of medicinal chemistry and agrochemical development.[2] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of 3,4-Difluoro-5-nitrobenzonitrile, offering practical insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 3,4-Difluoro-5-nitrobenzonitrile is fundamental for its handling, characterization, and application in synthetic chemistry. While extensive experimental data is not widely published in peer-reviewed literature, the following table summarizes its key identifiers and known properties. Spectroscopic data, though not publicly available in detail, can often be obtained from suppliers upon request.[3][4]
| Property | Value | Reference |
| CAS Number | 1119454-07-7 | [1] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [1] |
| Molecular Weight | 184.10 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [3] |
| Purity | ≥95% (typical) | [5] |
| Storage | Store in a cool, well-ventilated area. | [5] |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the neighboring fluorine, nitro, and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atoms attached to the fluorine atoms will exhibit characteristic C-F coupling. The chemical shifts of the aromatic carbons will be significantly influenced by the electron-withdrawing substituents.
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¹⁹F NMR: As a difluorinated compound, ¹⁹F NMR spectroscopy is a crucial tool for its characterization. The spectrum will show two distinct signals for the two non-equivalent fluorine atoms, and their coupling with each other and with the aromatic protons will provide valuable structural information.
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IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the nitrile group (C≡N stretch, typically around 2230-2210 cm⁻¹), the nitro group (asymmetric and symmetric NO₂ stretches, typically around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively), and C-F bonds.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.
Synthesis of 3,4-Difluoro-5-nitrobenzonitrile
Proposed Synthetic Pathway:
A likely precursor for the synthesis is 3,4-difluorobenzonitrile. The synthesis would then proceed via electrophilic aromatic substitution, specifically nitration.
Caption: Proposed synthesis of 3,4-Difluoro-5-nitrobenzonitrile.
Detailed Experimental Protocol (Proposed):
Disclaimer: This is a proposed protocol based on general knowledge of organic synthesis and should be optimized and performed with appropriate safety precautions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-difluorobenzonitrile (1.0 eq).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography to yield pure 3,4-Difluoro-5-nitrobenzonitrile.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 3,4-Difluoro-5-nitrobenzonitrile stems from the distinct reactivity of its three functional groups. The presence of the strongly electron-withdrawing nitro and nitrile groups activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr), primarily at the fluorine positions.
1. Nucleophilic Aromatic Substitution (SₙAr):
The fluorine atoms in 3,4-Difluoro-5-nitrobenzonitrile are susceptible to displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of the substitution will be influenced by the electronic effects of the existing substituents. The nitro group strongly activates the ortho and para positions to nucleophilic attack. In this case, the C4-F is ortho to the nitro group and the C3-F is meta. Therefore, the fluorine at the C4 position is expected to be more reactive towards nucleophilic substitution.
Caption: Nucleophilic Aromatic Substitution on 3,4-Difluoro-5-nitrobenzonitrile.
2. Reduction of the Nitro Group:
The nitro group can be selectively reduced to an amine, providing a key handle for further functionalization, such as amide bond formation or diazotization reactions. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The choice of reducing agent can be critical to avoid the reduction of the nitrile group.
Caption: Reduction of the nitro group in 3,4-Difluoro-5-nitrobenzonitrile.
3. Transformations of the Nitrile Group:
The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Alternatively, it can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The nitrile group can also participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.[6]
Applications in Drug Discovery and Development
Fluorinated organic compounds play a crucial role in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[7] 3,4-Difluoro-5-nitrobenzonitrile serves as a valuable starting material for the synthesis of various biologically active molecules. Its trifunctional nature allows for the sequential and regioselective introduction of different pharmacophoric groups, making it an attractive scaffold for the construction of compound libraries for high-throughput screening. While specific examples of marketed drugs derived from this exact starting material are not prominently disclosed, its structural motifs are present in numerous patented and investigational compounds.
Safety and Handling
3,4-Difluoro-5-nitrobenzonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood.[8] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The toxicological properties of this compound have not been thoroughly investigated.[8] In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[8]
Conclusion
3,4-Difluoro-5-nitrobenzonitrile is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its unique combination of reactive sites allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular targets. A comprehensive understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential in research and development endeavors.
References
- Alachem Co., Ltd. 1119454-07-7 | 3,4-Difluoro-5-nitrobenzonitrile. [Link]
- Royal Society of Chemistry. Electronic Supplementary Information. [Link]
- SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
- PrepChem.com. Synthesis of 3,4-difluoronitrobenzene. [Link]
- Capot Chemical Co., Ltd. MSDS of 3,4-Difluoro-5-nitrobenzonitrile. [Link]
- PubChem. 2,4-Difluoro-5-nitrobenzonitrile. [Link]
- Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality 3,4-Difluoro-5-Nitrobenzonitrile: A Buyer's Guide. [Link]
- Google Patents. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
- PubChem. Benzonitrile, 3,4-dihydroxy-5-nitro-. [Link]
- Apra Innovative. Everything You Need to Know About 3,4-Difluoro Nitrobenzene. [Link]
- SpectraBase. 4,5-Difluoro-2-nitrobenzoic acid. [Link]
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